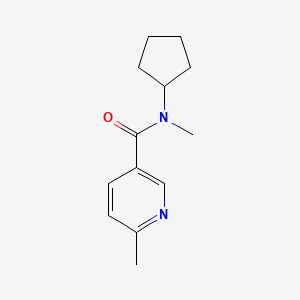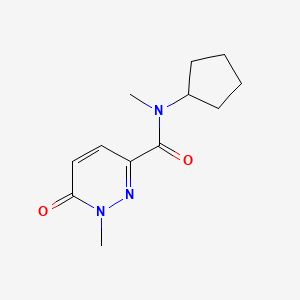
N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide, also known as CPOP, is a small molecule that has gained attention in recent years due to its potential applications in scientific research. CPOP is a member of the pyridazine family of compounds and has been shown to exhibit unique biological properties that make it a promising candidate for use in various research fields.
作用機序
N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide's mechanism of action is thought to be related to its ability to bind to the NMDA receptor. Specifically, N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide binds to a site on the receptor that is distinct from the site targeted by the endogenous ligand glutamate. This binding results in the modulation of receptor activity, leading to changes in synaptic plasticity and neuronal function.
Biochemical and Physiological Effects
N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its modulation of NMDA receptor activity, N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide has been found to have antioxidant properties, reducing oxidative stress and inflammation in various cell types. N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in response to various stimuli.
実験室実験の利点と制限
One advantage of using N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide in lab experiments is its specificity for the NMDA receptor. This allows for targeted modulation of receptor activity without affecting other receptor systems. Additionally, N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for in vivo studies. However, one limitation of using N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide is its relatively complex synthesis method, which may limit its availability and accessibility for some researchers.
将来の方向性
There are several future directions for research involving N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide. One area of interest is the development of N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide-based drugs for the treatment of various neurological and psychiatric disorders. Additionally, further investigation into the mechanisms underlying N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide's anti-cancer properties may lead to the development of new cancer therapies. Finally, continued exploration of N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide's antioxidant and anti-inflammatory effects may lead to the identification of new targets for the treatment of various inflammatory diseases.
合成法
The synthesis of N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide involves a multi-step process that begins with the reaction of cyclopentanone with hydroxylamine hydrochloride to form the corresponding oxime. This is followed by a reaction with dimethylamine to produce the dimethylamino derivative. The final step involves cyclization of the dimethylamino derivative with 2,4-dinitrophenylhydrazine to yield N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide.
科学的研究の応用
N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide has been shown to have potential applications in various research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide has been found to bind to and modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and learning and memory processes. Additionally, N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide has been shown to have anti-cancer properties, inhibiting the growth of various cancer cell lines. N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide has also been used in drug discovery efforts, serving as a lead compound for the development of new drugs targeting the NMDA receptor.
特性
IUPAC Name |
N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-14(9-5-3-4-6-9)12(17)10-7-8-11(16)15(2)13-10/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMWSKIDKAWNOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N(C)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

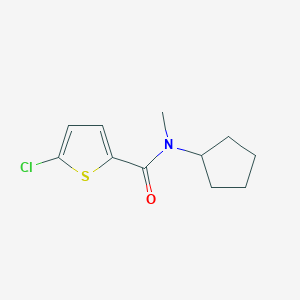
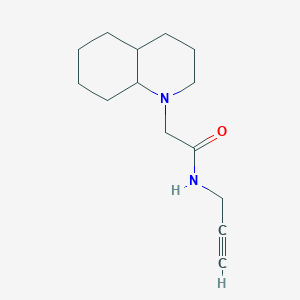
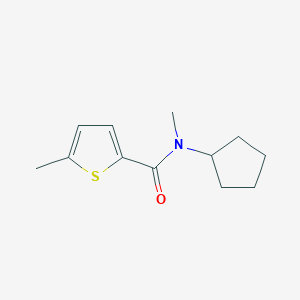
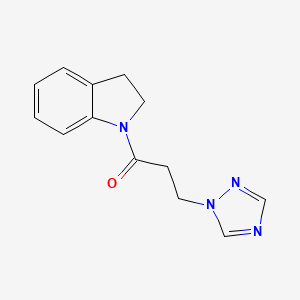
![N-[2-(2-fluorophenyl)ethyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7507076.png)

![N,N-dimethyl-2-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B7507083.png)

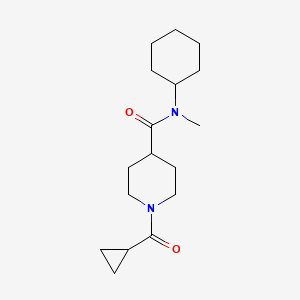
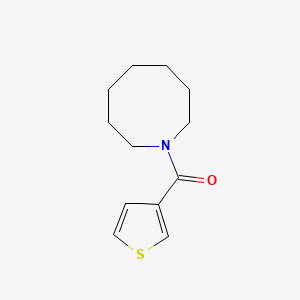
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3,3-dimethylbutan-1-one](/img/structure/B7507104.png)


